3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt
Description
This compound is a potassium salt of a sulfonated thiazolidine derivative with a complex structure featuring a cyano group, a dodecylsulfonyl moiety, and a conjugated propenylidene system. Its IUPAC name reflects the thiazolidine core (a five-membered ring containing nitrogen and sulfur), a propanesulfonic acid backbone, and substituents that confer unique physicochemical properties. The potassium counterion enhances water solubility, making it suitable for applications requiring ionic stability in aqueous environments .
Key structural features:
- Dodecylsulfonyl group: A hydrophobic alkyl chain with a sulfonyl group, suggesting surfactant-like behavior.
- Cyano-propenylidene substituent: A conjugated system that may contribute to UV absorption or reactivity.
Properties
CAS No. |
21528-48-3 |
|---|---|
Molecular Formula |
C22H37KN2O5S3 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
potassium;3-[2-(3-cyano-3-dodecylsulfonylprop-2-enylidene)-1,3-thiazolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H38N2O5S3.K/c1-2-3-4-5-6-7-8-9-10-11-18-31(25,26)21(20-23)13-14-22-24(16-17-30-22)15-12-19-32(27,28)29;/h13-14H,2-12,15-19H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
YUYVCWZSARQJFF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C(=CC=C1N(CCS1)CCCS(=O)(=O)[O-])C#N.[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt can be achieved through several synthetic routes. One common method involves the reaction of thiazolidine with appropriate sulfonyl and cyano reagents under controlled conditions. The reaction typically requires a base such as potassium hydroxide to facilitate the formation of the potassium salt. Industrial production methods may involve multi-step processes that ensure high yield and purity of the final product. These methods often employ advanced techniques such as chromatography and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.
Substitution: The propenylidene moiety can participate in substitution reactions, where different functional groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The propenylidene moiety may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Surfactant Potential: The dodecylsulfonyl group in the target compound parallels hydrophobic alkyl chains in surfactants, but its sulfonate group offers stronger ionic character compared to nonionic surfactants like polysorbates . Unlike the potassium salts of amino acids (e.g., monoethanolamine derivatives), this compound lacks a primary amine group, reducing its buffering capacity but enhancing thermal stability .
Reactivity: The conjugated cyano-propenylidene system may enable photochemical reactivity, similar to fluorinated alkenes (e.g., 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene), which undergo radical polymerization . However, the thiazolidine ring’s sulfur atom could introduce nucleophilic susceptibility absent in fluorinated analogs.
Toxicity Profile : Unlike arsenic-based compounds (e.g., Bis(2-chlorovinyl)chloroarsine), which are highly toxic, the potassium sulfonate group and absence of heavy metals suggest lower acute toxicity for the target compound .
Solubility: The potassium salt form ensures higher aqueous solubility compared to neutral thiazolidine derivatives, akin to carboxylate salts of amino acids .
Biological Activity
3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt (commonly referred to as TSP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of TSP, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties.
Chemical Structure and Properties
TSP is characterized by its thiazolidine structure, which is known for conferring various biological activities. The compound features a sulfonic acid group and a dodecylsulfonyl moiety, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
TSP has demonstrated significant antimicrobial properties. In studies comparing various thiazole derivatives, compounds similar to TSP exhibited notable antibacterial and antifungal activities against a range of pathogens. For instance, derivatives with thiazole rings showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Organism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| TSP | C. albicans | 20 |
Antioxidant Activity
The antioxidant capacity of TSP has been evaluated using various assays. Compounds with similar structures have shown strong radical scavenging abilities in assays such as DPPH and ABTS. These assays measure the ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
TSP's potential as an enzyme inhibitor has been investigated, particularly concerning cholinesterase enzymes. Compounds derived from thiazolidine structures have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The kinetic studies suggest that certain derivatives exhibit competitive or non-competitive inhibition patterns, which could be beneficial in treating conditions like Alzheimer's disease .
Table 2: Enzyme Inhibition Properties of Thiazolidine Derivatives
| Compound Name | Enzyme Target | Type of Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound C | AChE | Non-competitive | 25 | |
| Compound D | BChE | Competitive | 30 | |
| TSP | AChE | Non-competitive | 20 |
Case Studies
Several case studies have highlighted the efficacy of thiazolidine derivatives in agricultural applications as well. For example, certain thiazolidine compounds have been reported to enhance plant growth and yield in crops like rapeseed, indicating a potential role in agrochemicals as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
